![molecular formula C11H18N2O2 B11893070 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- CAS No. 90058-31-4](/img/structure/B11893070.png)
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a carbonyl group, making it a significant molecule in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. One common method includes the use of a spirocyclization reaction where the amine reacts with a cyclic anhydride in the presence of a base to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors has been reported to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)- is unique due to its specific spirocyclic structure and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
90058-31-4 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(8S)-8-propan-2-yl-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-9(14)13-11(10(15)12-8)5-3-4-6-11/h7-8H,3-6H2,1-2H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
LQWQEEBFWSSYAU-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)NC2(CCCC2)C(=O)N1 |
Kanonische SMILES |
CC(C)C1C(=O)NC2(CCCC2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


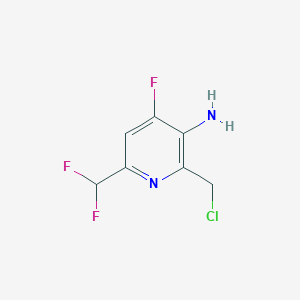



![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)

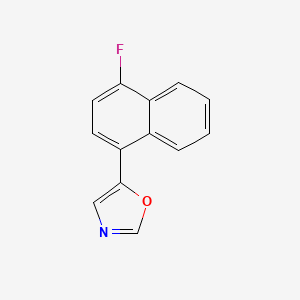

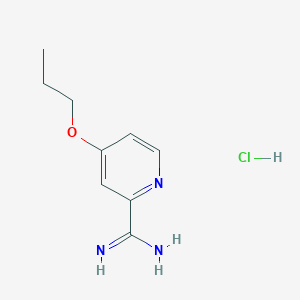
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
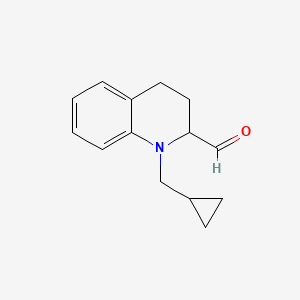
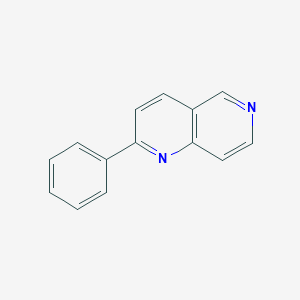
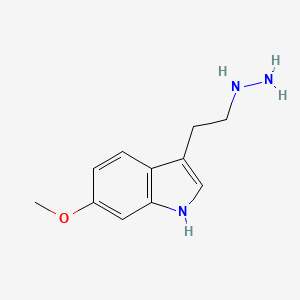
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
